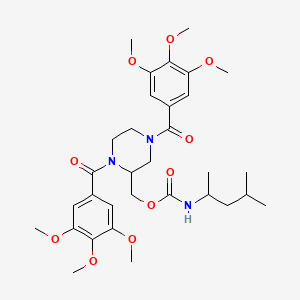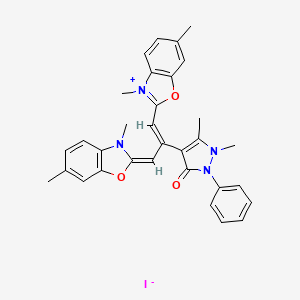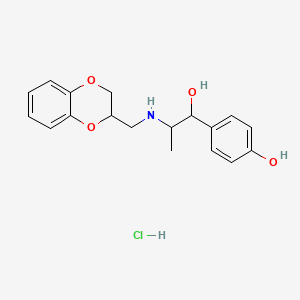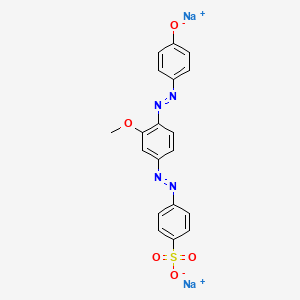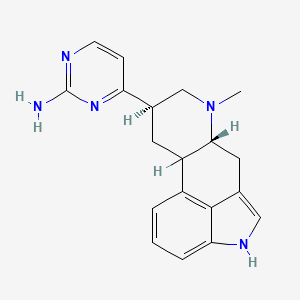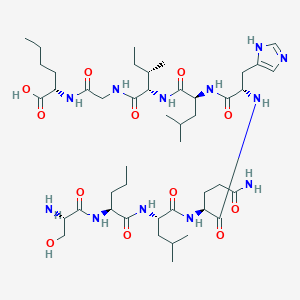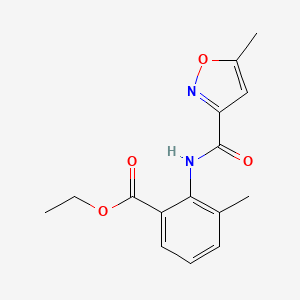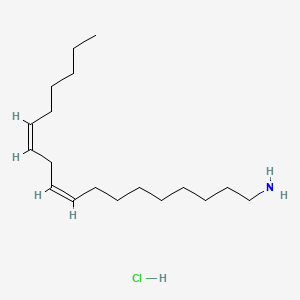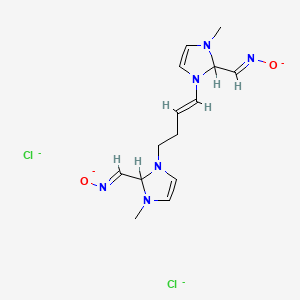
1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique physical, chemical, and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Chemical Reactions Analysis
1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst and solvent in organic synthesis due to its ionic liquid properties . In biology and medicine, it has been studied for its antimicrobial and antifungal activities . Additionally, it is used in the design of multifunctional materials and in processes such as chemical separations and electrochemistry . Its unique properties also make it valuable in the development of new pharmaceuticals and biocides .
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These interactions can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects . The compound’s ability to bind to proteins and induce changes in their structure further enhances its biological activity .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazolium, 1,4-(tetramethylene)bis(2-((hydroxyimino)methyl)-3-methyl-, dichloride include other imidazolium-based ionic liquids such as 1-dodecyl-3-methylimidazolium chloride and 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride . These compounds share similar ionic liquid properties but differ in their functional groups and side chains, which can affect their solubility, toxicity, and biological activity . The unique combination of functional groups in this compound provides it with distinct properties that make it particularly effective in certain applications .
Properties
CAS No. |
117941-43-2 |
|---|---|
Molecular Formula |
C14H20Cl2N6O2-4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(E)-1-[1-methyl-3-[(E)-4-[3-methyl-2-[(E)-oxidoiminomethyl]-2H-imidazol-1-yl]but-3-enyl]-2H-imidazol-2-yl]-N-oxidomethanimine;dichloride |
InChI |
InChI=1S/C14H22N6O2.2ClH/c1-17-7-9-19(13(17)11-15-21)5-3-4-6-20-10-8-18(2)14(20)12-16-22;;/h3,5,7-14,21-22H,4,6H2,1-2H3;2*1H/p-4/b5-3+,15-11+,16-12+;; |
InChI Key |
HZYNTSFITSWAOZ-VRZWEYCWSA-J |
Isomeric SMILES |
CN1C=CN(C1/C=N/[O-])CC/C=C/N2C=CN(C2/C=N/[O-])C.[Cl-].[Cl-] |
Canonical SMILES |
CN1C=CN(C1C=N[O-])CCC=CN2C=CN(C2C=N[O-])C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







